
2,3-Diethyl-2,3-diphenylsuccinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethyl-2,3-diphenylsuccinonitrile is an organic compound characterized by its unique structure, which includes two ethyl groups and two phenyl groups attached to a succinonitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethyl-2,3-diphenylsuccinonitrile typically involves the reaction of benzyl cyanide with benzaldehyde in the presence of sodium cyanide and methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization . The process requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Diethyl-2,3-diphenylsuccinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl and ethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
2,3-Diethyl-2,3-diphenylsuccinonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,3-Diethyl-2,3-diphenylsuccinonitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the phenyl and ethyl groups influence the compound’s reactivity and stability. The pathways involved in its reactions are complex and depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
2,3-Diphenylsuccinonitrile: Similar in structure but lacks the ethyl groups.
2,3-Diethylsuccinonitrile: Similar but lacks the phenyl groups.
2,3-Dimethyl-2,3-diphenylsuccinonitrile: Similar but with methyl groups instead of ethyl groups.
Uniqueness: 2,3-Diethyl-2,3-diphenylsuccinonitrile is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
5615-95-2 |
|---|---|
Fórmula molecular |
C20H20N2 |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2,3-diethyl-2,3-diphenylbutanedinitrile |
InChI |
InChI=1S/C20H20N2/c1-3-19(15-21,17-11-7-5-8-12-17)20(4-2,16-22)18-13-9-6-10-14-18/h5-14H,3-4H2,1-2H3 |
Clave InChI |
SUWALKZMGIKCPS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#N)(C1=CC=CC=C1)C(CC)(C#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
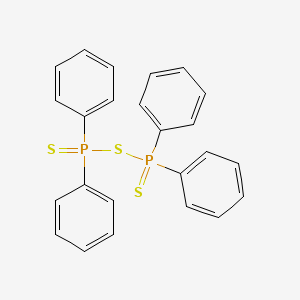
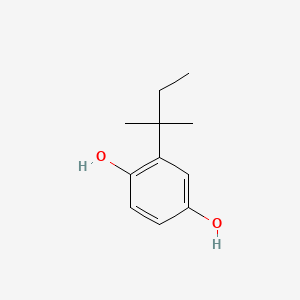
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)

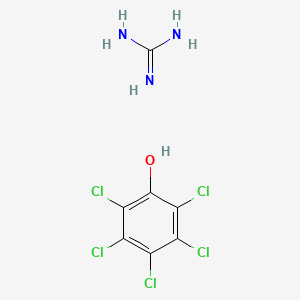

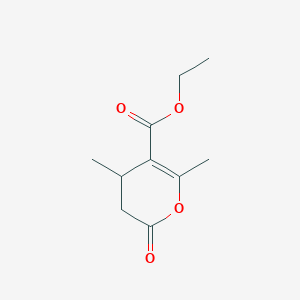
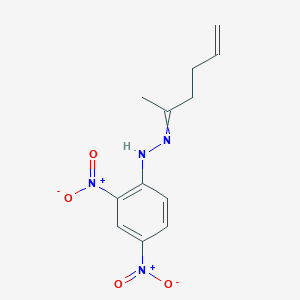
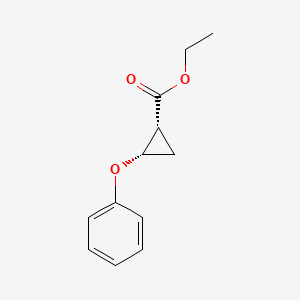
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
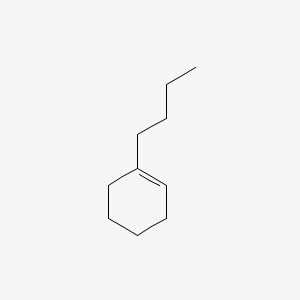
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)

